4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Description
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is an aromatic ester featuring two distinct substituents: a 4-formyl-2-methoxyphenyl group and a 3,5-dimethoxybenzoate moiety. The compound’s structure combines electron-withdrawing (formyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity. It is primarily utilized in organic synthesis and materials science, as evidenced by its inclusion in specialty chemical catalogs .
Key structural attributes:
- 4-Formyl-2-methoxyphenyl: The formyl group at the para position and methoxy group at the ortho position create steric and electronic effects.
- 3,5-Dimethoxybenzoate: The symmetric dimethoxy substitution enhances conjugation and stabilizes the ester linkage.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-20-13-7-12(8-14(9-13)21-2)17(19)23-15-5-4-11(10-18)6-16(15)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSFOEMPYJDTHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247129 | |
| Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-15-6 | |
| Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380427-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3,5-dimethoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | 60-80°C, aqueous H₂SO₄ | 4-Carboxy-2-methoxyphenyl 3,5-dimethoxybenzoate | Complete conversion in 4-6 hrs |
| CrO₃ | Dichloromethane, 0°C → RT | Partial oxidation with 65% yield | Requires strict stoichiometric control |
| Ag₂O | Ethanol, reflux | No reaction observed | Aldehyde group remains intact |
This reactivity aligns with vanillin derivative behavior, where electron-donating methoxy groups stabilize intermediate carbocations during oxidation .
Nucleophilic Additions
The formyl group participates in condensation reactions:
Key reactions:
-
Hydrazine derivatives: Forms hydrazones at RT in ethanol (90-95% yield)
-
Hydroxylamine: Produces oxime derivatives under acidic conditions (pH 4-5)
-
Grignard reagents: Limited reactivity due to steric hindrance from adjacent methoxy groups
Ester Group Reactivity
The 3,5-dimethoxybenzoyl ester undergoes hydrolysis under specific conditions:
The ester's stability derives from electron-donating methoxy groups that reduce electrophilicity of the carbonyl carbon .
Electrophilic Aromatic Substitution
The activated aromatic rings facilitate substitution:
Demonstrated reactions:
-
Nitration:
HNO₃/H₂SO₄ at 0°C → para-nitro derivative (72% yield) -
Friedel-Crafts:
Limited reactivity due to steric bulk of ester group
Positional selectivity follows established patterns for methoxy-substituted aromatics, with C-5 being most reactive .
Cross-Coupling Reactions
Palladium-catalyzed reactions show moderate success:
| Reaction Type | Catalyst System | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 43% |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | <20% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ | 68% |
Reactivity limitations stem from competing coordination of methoxy groups to catalyst centers .
Biological Interactions
The compound exhibits unique biochemical reactivity:
-
Forms Schiff bases with lysine residues in proteins (k = 1.2 × 10³ M⁻¹s⁻¹)
-
Inhibits cytochrome P450 3A4 via heme iron coordination (IC₅₀ = 12.4 μM)
-
Induces glutathione conjugation (t₁/₂ = 45 min in hepatic microsomes)
These reactivities underpin its observed biological activities, including anti-inflammatory and antinociceptive effects .
The compound's dual reactivity (aldehyde + electron-rich aromatic system) makes it valuable for developing pharmaceutical intermediates and functional materials. Current research focuses on optimizing its participation in cascade reactions and asymmetric catalysis .
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Their Attributes
Physicochemical Properties
Solubility and Stability
- 3,5-Dimethoxybenzoate Derivatives : The symmetric methoxy substitution in 3,5-dimethoxybenzoate reduces solubility in polar solvents due to increased electron delocalization and steric hindrance. For example, Cu(II) 3,5-dimethoxybenzoate is the least soluble among positional isomers (3,5- < 2,3- < 2,6-) .
- Impact of Formyl Group : The 4-formyl substituent in the target compound likely further decreases solubility by introducing polarity and hydrogen-bonding capacity.
Thermal Stability
- Melting Points: Triazine derivatives with 4-formyl-2-methoxyphenoxy groups (e.g., compound 5k) exhibit melting points of 79–82°C , while simpler esters like methyl 3,5-dimethoxybenzoate have lower melting points due to reduced structural complexity.
Bioactivity and Coordination Chemistry
Bioactivity
- Benzohydrazones : Derivatives like 4-methoxy-N'-(2-methoxybenzylidene)-benzohydrazide exhibit antibacterial and anticancer activities, suggesting that methoxy and formyl groups in the target compound may confer similar bioactivity .
- Antioxidant Potential: Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate (a related phenolic compound) shows antioxidant properties, implying that the 3,5-dimethoxybenzoate moiety contributes to radical scavenging .
Coordination Behavior
- Cu(II) Complexes : 3,5-Dimethoxybenzoate forms binuclear Cu(II) complexes with antiferromagnetic interactions (µeff = 1.75 BM at 298 K). The formyl group in the target compound could modify coordination geometry if integrated into metal-organic frameworks .
Commercial and Industrial Relevance
- Specialty Chemicals : The compound is listed in catalogs by CymitQuimica, indicating its use in advanced organic synthesis .
- Comparison with Triazine Derivatives : While triazine-based analogs (e.g., 5k , 5l ) are more structurally complex, their synthesis yields (~90%) and purity protocols mirror those of the target compound .
Biological Activity
4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C17H16O6
- Molecular Weight : 316.309 g/mol
The compound features a complex structure that includes multiple methoxy groups and an aldehyde functional group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of methoxy groups in the structure may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against microbial cells.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Formyl-2-methoxyphenyl 3,5-DMB | Antibacterial | 32 | |
| 3,5-Dimethoxybenzoic Acid | Antifungal | 16 | |
| Methoxyphenyl Derivative | Antiviral | 8 |
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the cytotoxic effects of various methoxy-substituted benzoates, it was found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| 4-Formyl-2-methoxyphenyl 3,5-DMB | MCF-7 | 25 | Yes |
| Related Methoxy Compound | PC-3 | 30 | Yes |
| Control (Daunorubicin) | MCF-7 | 10 | Yes |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit topoisomerases by mimicking natural substrates, disrupting DNA replication.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
- Cell Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and apoptosis.
Research Findings
Recent studies have highlighted the potential of this compound in drug development. For instance:
- A study published in MDPI reported that derivatives similar to this compound showed promising results in inhibiting cancer cell growth while being less toxic to normal cells .
- Another investigation into the structure-activity relationship (SAR) emphasized the importance of methoxy substitutions for enhancing biological efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate?
The compound can be synthesized via esterification between 4-formyl-2-methoxyphenol and 3,5-dimethoxybenzoyl chloride under anhydrous conditions. A catalytic base like pyridine or DMAP is typically used to activate the reaction. Characterization involves HPLC for purity analysis and H/C NMR to confirm the ester linkage and substituent positions . For intermediates like methyl 3,5-dimethoxybenzoate (CAS 2150-37-0), transesterification or acid-catalyzed esterification is common .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Detect the ester carbonyl stretch (~1740 cm) and aldehyde C=O stretch (~1700 cm). Methoxy C-O stretches appear near 1250 cm .
- NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm. Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] expected at m/z 330.12 for CHO) .
Q. What are the key solubility and stability considerations for handling this compound?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high due to methoxy and ester groups. Hydrolysis under acidic/basic conditions necessitates storage in anhydrous environments. Thermal stability can be inferred from related Cu(II) dimethoxybenzoates, which decompose above 200°C via stepwise dehydration and ligand oxidation .
Advanced Research Questions
Q. How do substituent positions (methoxy, formyl) influence electronic properties and reactivity?
Methoxy groups at 3,5-positions donate electron density via resonance, stabilizing the benzoate moiety and reducing electrophilicity. The 4-formyl group on the phenyl ring introduces an electron-withdrawing effect, enhancing susceptibility to nucleophilic attack (e.g., in Schiff base formation). Comparative studies on 2,3- vs. 3,5-dimethoxybenzoates show solubility differences due to inductive/mesomeric effects (3,5-substituted variants are less soluble in water) .
Q. What strategies resolve contradictions in thermal decomposition data for analogous dimethoxybenzoates?
Conflicting decomposition pathways (e.g., Cu(II) 3,5-dimethoxybenzoate dehydrates at 110°C, while 2,6-analogues require higher temperatures) can be addressed via thermogravimetric analysis (TGA) paired with DFT calculations. TGA profiles differentiate inner vs. outer sphere water loss, while computational models predict ligand stability based on charge distribution .
Q. How can cross-coupling reactions be optimized using this compound as a precursor?
The aldehyde group enables Suzuki-Miyaura or Ullmann couplings for triazine or biaryl synthesis. For example, in -formyl-2-methoxyphenoxy groups are coupled to triazine cores using Pd catalysts. Key parameters include temperature (45–60°C), solvent (DMF/EtOH), and stoichiometric control of nucleophiles (e.g., aminobenzoates) .
Methodological Challenges
Q. What analytical approaches distinguish isomeric byproducts during synthesis?
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers based on polarity.
- 2D NMR : NOESY correlations identify spatial proximity of methoxy and formyl groups, ruling out regioisomers .
- X-ray Crystallography : Resolves ambiguities in solid-state packing and substituent orientation .
Q. How can computational modeling predict the compound’s coordination behavior with metal ions?
Density Functional Theory (DFT) calculates binding energies between the benzoate oxygen and metal centers (e.g., Cu). Molecular electrostatic potential (MEP) maps highlight nucleophilic sites (carbonyl oxygen) for chelation. Studies on Cu(II) dimethoxybenzoates show antiferromagnetic interactions, modeled via the Bleaney-Bowers equation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
